trans-5-Allyl-2-methyl-5-(1-propoxyethyl)-1,3-dioxane
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Overview
Description
trans-5-Allyl-2-methyl-5-(1-propoxyethyl)-1,3-dioxane: is an organic compound that belongs to the class of dioxanes. Dioxanes are heterocyclic organic compounds with a six-membered ring containing two oxygen atoms. This particular compound is characterized by its unique structural features, including an allyl group, a methyl group, and a propoxyethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-5-Allyl-2-methyl-5-(1-propoxyethyl)-1,3-dioxane typically involves the following steps:
Formation of the Dioxane Ring: The dioxane ring can be synthesized through a cyclization reaction involving diols and aldehydes or ketones under acidic or basic conditions.
Introduction of Substituents: The allyl, methyl, and propoxyethyl groups can be introduced through various organic reactions such as alkylation, allylation, and etherification.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized products.
Reduction: Reduction reactions can target the dioxane ring or the allyl group, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Catalysts: Catalysts like palladium on carbon (Pd/C) can be used for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of the dioxane ring may produce diols.
Scientific Research Applications
trans-5-Allyl-2-methyl-5-(1-propoxyethyl)-1,3-dioxane:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on biological systems.
Medicine: Potential medicinal applications could include its use as a precursor for drug development.
Industry: It may be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of trans-5-Allyl-2-methyl-5-(1-propoxyethyl)-1,3-dioxane would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxane: A simpler dioxane compound with no substituents.
2-Methyl-1,3-dioxane: A dioxane compound with a methyl group.
5-Allyl-1,3-dioxane: A dioxane compound with an allyl group.
Uniqueness
The uniqueness of trans-5-Allyl-2-methyl-5-(1-propoxyethyl)-1,3-dioxane lies in its specific combination of substituents, which may confer unique chemical and biological properties compared to other dioxane derivatives.
Properties
CAS No. |
22644-68-4 |
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Molecular Formula |
C13H24O3 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
2-methyl-5-prop-2-enyl-5-[(1R)-1-propoxyethyl]-1,3-dioxane |
InChI |
InChI=1S/C13H24O3/c1-5-7-13(11(3)14-8-6-2)9-15-12(4)16-10-13/h5,11-12H,1,6-10H2,2-4H3/t11-,12?,13?/m1/s1 |
InChI Key |
CYLVRKPTQZQIGD-PNESKVBLSA-N |
Isomeric SMILES |
CCCO[C@H](C)C1(COC(OC1)C)CC=C |
Canonical SMILES |
CCCOC(C)C1(COC(OC1)C)CC=C |
Origin of Product |
United States |
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